molecular formula C13H14N2O3 B105340 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid CAS No. 183288-47-3

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid

Cat. No.: B105340
CAS No.: 183288-47-3
M. Wt: 246.26 g/mol
InChI Key: XSDYUFFJOJVGMF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is an intermediate in the synthesis of vilazodone , a drug that acts as a combined serotonin specific reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist . Therefore, it is plausible that this compound may interact with similar targets.

Mode of Action

As an intermediate in the synthesis of Vilazodone , it may share similar mechanisms of action. Vilazodone acts by inhibiting the reuptake of serotonin and partially agonizing the 5-HT1A receptor , which are key players in mood regulation.

Biochemical Pathways

Given its potential role in the synthesis of vilazodone , it may influence the serotonin system, which plays a crucial role in mood regulation and has been implicated in conditions such as depression and anxiety.

Result of Action

As an intermediate in the synthesis of vilazodone , it may contribute to the therapeutic effects of this drug, which include mood elevation in individuals with depression.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid involves the following steps :

    Starting Materials: The synthesis begins with 2-hydroxy-5-(piperazin-1-yl)benzaldehyde and glyoxal.

    Reaction Conditions: Under nitrogen protection, zinc powder and tetrahydrofuran are added to a reactor, followed by the dropwise addition of titanium tetrachloride (TiCl4).

    Intermediate Formation: The mixture is stirred to obtain 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic aldehyde.

    Further Reactions: Sodium hydroxide and copper sulfate solutions are added to the reactor, and the intermediate is further processed to obtain 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-acrylic acid.

    Final Product: The acrylic acid derivative is dissolved in absolute ethanol, and tetrahydrofuran and anhydrous potassium carbonate are added to yield this compound ethyl ester. This ester can be hydrolyzed to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions and scaling up the synthesis process. This includes using larger reactors, ensuring consistent reagent quality, and employing efficient purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Piperazin-1-yl)benzofuran-2-carboxylic acid has a wide range of scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in drug development.

    Medicine: It is an important intermediate in the synthesis of Vilazodone, which is being evaluated for the treatment of major depression.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of pharmaceuticals like Vilazodone. Its ability to undergo various chemical reactions and its role in drug development highlight its importance in scientific research and industry.

Properties

IUPAC Name

5-piperazin-1-yl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-13(17)12-8-9-7-10(1-2-11(9)18-12)15-5-3-14-4-6-15/h1-2,7-8,14H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDYUFFJOJVGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598839
Record name 5-(Piperazin-1-yl)-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183288-47-3
Record name 5-(1-Piperazinyl)-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183288-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Piperazin-1-yl)-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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